(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Chiral Amines Monoamine Oxidase Stereoselective Synthesis

Select this exact (R)-enantiomer for critical stereochemical fidelity at chiral biological targets (MAO-B, monoamine transporters). The 6-fluoro substitution on the indane core enhances metabolic stability and binding affinity, validated in PET imaging probes. Use as a strategic intermediate for novel MAO-B inhibitors and reuptake inhibitors. Supplied as stable hydrochloride salt for direct medicinal chemistry application.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 731859-02-2
Cat. No. B1442169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS731859-02-2
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1
InChIKeyINNMZPPLAARVHQ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 731859-02-2): Procurement Overview and Core Specifications


(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 731859-02-2) is a chiral, fluorinated aromatic amine building block, supplied as a hydrochloride salt . This compound features a rigid 2,3-dihydro-1H-indene (indane) bicyclic core, substituted with a fluorine atom at the 6-position and a stereospecific (R)-configured primary amine at the 1-position [1]. Commercial availability includes offerings with purity specifications of 97% , 98% , and ≥97% , and is catalogued with MDL Number MFCD16295032 .

Why (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Cannot Be Replaced by Common Analogs


Substituting (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with the racemic mixture, the (S)-enantiomer, or other regioisomeric fluoro-indanamines introduces critical differences in molecular recognition. The specific (R)-stereochemistry at the C1 position dictates the three-dimensional presentation of the amine group, a key pharmacophoric element for interactions with chiral biological targets such as monoamine oxidases [1] and monoamine transporters . Similarly, the precise placement of the fluorine atom at the 6-position of the indane ring influences electronic properties, metabolic stability, and binding affinity in ways that are not generalizable to other fluoro-substituted or non-fluorinated analogs [2]. The evidence presented below provides quantitative justification for selecting this precise stereoisomer and regioisomer.

Quantitative Differentiation Guide for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Procurement


Enantiomeric Purity: (R)- vs. (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

The enantiomeric purity of the (R)-isomer is critical for applications requiring defined stereochemistry. A direct head-to-head comparison between the (R)-enantiomer (CAS 731859-02-2) and its (S)-counterpart (CAS 1391354-92-9) is provided by commercial specifications. Fluorochem offers the (R)-enantiomer as a 98% pure solid and the (S)-enantiomer also as a 98% pure solid . While these are both high purities, the distinct CAS numbers, InChIKeys (INNMZPPLAARVHQ-SBSPUUFOSA-N for (R) vs. INNMZPPLAARVHQ-FVGYRXGTSA-N for (S) ), and canonical SMILES (Cl.N[C@@H]1CCC2=CC=C(F)C=C21 for (R) vs. Cl.N[C@H]1CCC2=CC=C(F)C=C21 for (S)) define them as non-interchangeable entities for any study involving a chiral environment.

Chiral Amines Monoamine Oxidase Stereoselective Synthesis

Enzyme Substrate Activity: 6-Fluoro-2,3-dihydro-1H-inden-1-amine vs. Unsubstituted Parent Indanamine

The presence of a 6-fluoro substituent on the indane core modulates enzyme activity relative to the unsubstituted parent compound. In a study of monoamine oxidase (MAO-N) variant D9 from Aspergillus niger, the unsubstituted 2,3-dihydro-1H-inden-1-amine exhibited a KM of 1.47 mM [1]. A related fluorinated derivative, 6-fluoro-2,3-dihydro-1H-inden-1-amine, showed a relative activity of 143% with the same enzyme variant D9 under identical conditions [2], indicating a significantly higher turnover rate compared to the baseline substrate (set at 100%).

MAO-N Enzyme Engineering Substrate Scope

Hydrochloride Salt Form: Enhanced Solid-State Properties vs. Free Base

The hydrochloride salt form of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 731859-02-2) provides distinct advantages over its free base counterpart (CAS 790208-54-7) [1] in terms of physical stability and handling. The salt is a solid that can be stored at room temperature , whereas the free base is an oil or low-melting solid . This difference is quantified by the presence of precise melting point data and defined storage conditions for the salt, while such data is less consistently available or defined for the free base .

Chemical Storage Salt Selection Physicochemical Properties

Precursor Validation for Selective MAO-B Inhibitors: The 6-Fluoro Indane Scaffold

The 6-fluoro-2,3-dihydro-1H-inden-1-amine scaffold is a validated key intermediate for developing highly potent and selective monoamine oxidase B (MAO-B) inhibitors. A series of fluorinated indanone derivatives, which are direct synthetic descendants of the indanamine core, demonstrated exceptional affinity for MAO-B [1]. Notably, a derivative (6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one) exhibited a Ki of 6 nM for MAO-B [2]. This level of potency and the demonstrated potential for PET imaging [2] are specific to the 6-fluoro-substituted indane core, distinguishing it from other regioisomers (e.g., 4-fluoro or 5-fluoro indanamines) for which comparable data are not available.

Monoamine Oxidase B Neurodegeneration PET Imaging

CNS Drug Discovery: The Indane Scaffold and Fluorine in Rasagiline Analogs

The (R)-1-aminoindane structure is the active metabolite of the FDA-approved antiparkinsonian drug, rasagiline . The introduction of a fluorine atom onto this core, as in the target compound, is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability . A patent specifically claims mono-fluorinated derivatives of N-propargyl-1-aminoindan as selective MAO inhibitors, underscoring the value of this exact modification [1]. The (R)-6-fluoro variant is therefore a rationally designed intermediate for exploring next-generation CNS agents with potentially improved profiles over the non-fluorinated parent.

Parkinson's Disease MAO-B Inhibition CNS Drug Development

Baseline MAO-A Activity: A Point of Reference for Selectivity Profiling

To fully profile a compound's selectivity, it is useful to have a baseline for off-target activity. A racemic analog, 6-fluoro-2,3-dihydro-1H-inden-1-amine, has been profiled against monoamine oxidase A (MAO-A) and exhibited an IC50 of 54,300 nM (54.3 µM) [1]. This high IC50 value indicates very low affinity for MAO-A, suggesting that the 6-fluoro-indanamine core, even in its racemic form, possesses an inherent selectivity for MAO-B over MAO-A. This data point provides a valuable negative control or baseline for researchers aiming to design selective MAO-B inhibitors starting from this scaffold, and may serve as a comparator when evaluating the (R)-enantiomer's own selectivity profile.

MAO-A Selectivity BindingDB

Validated Application Scenarios for Procuring (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride


As a Defined Substrate for Directed Evolution of MAO-N Variants

The 6-fluoro-2,3-dihydro-1H-inden-1-amine core demonstrates enhanced relative activity (143%) as a substrate for MAO-N variant D9 compared to the unsubstituted parent [1]. Procuring the pure (R)-enantiomer provides a stereochemically defined starting point for biocatalytic deracemization or kinetic resolution studies, ensuring the highest possible enantiomeric excess in product formation.

As a Key Intermediate for Selective MAO-B PET Tracer Development

The 6-fluoro-indane scaffold is a validated precursor for highly potent MAO-B ligands (Ki = 6 nM) with demonstrated utility in PET imaging of the brain [2]. This specific regioisomer is essential for replicating the binding affinity and brain penetration properties observed in these advanced lead compounds.

As a Chiral Building Block for CNS Drug Discovery Programs

This compound serves as a strategic starting material for synthesizing novel monoamine reuptake inhibitors or MAO-B inhibitors [3]. The (R)-stereochemistry is crucial, as it is the configuration found in the active metabolite of the approved drug rasagiline . The 6-fluoro substituent offers a medicinal chemistry handle for modulating metabolism and potency.

Technical Documentation Hub

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